

The Versatility of Cy3.5: A Technical Guide for Molecular Biology Applications

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Compound of Interest

Compound Name: Cy3.5

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For Researchers, Scientists, and Drug Development Professionals

Cyanine 3.5 (**Cy3.5**), a bright, orange-red fluorescent dye, has established itself as a valuable tool in molecular biology. Its robust photophysical properties and versatile conjugation chemistry make it suitable for a wide array of applications, from high-resolution imaging to quantitative cellular analysis. This technical guide provides an in-depth overview of the core applications of **Cy3.5**, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their experimental design and execution.

Core Properties of Cy3.5

Cy3.5 is a member of the cyanine dye family, known for their high molar extinction coefficients and good photostability.^[1] Its spectral characteristics make it compatible with common laser lines and filter sets, ensuring its broad applicability in standard laboratory instrumentation. A key feature of **Cy3.5** is the enhancement of its fluorescence upon conjugation to biomolecules, particularly proteins, which can lead to improved signal-to-noise ratios in various assays.^{[2][3]}

Quantitative Spectroscopic Data

The performance of any fluorophore is defined by its quantitative spectroscopic properties. The following tables summarize the key parameters for **Cy3.5**, providing a quick reference for experimental setup and data analysis.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~579-588 nm	[4][5][6]
Emission Maximum (λ_{em})	~591-604 nm	[4][5][6]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][5]
Quantum Yield (Φ)	~0.15	[7][8]

Table 1: Key Spectroscopic Properties of **Cy3.5**.

Application	Recommended Laser Line	Common Filter Set
Fluorescence Microscopy	561 nm	TRITC/Cy3
Flow Cytometry	561 nm	PE-Texas Red channel (approx. 610/20 BP)

Table 2: Common Instrumentation Settings for **Cy3.5** Detection.

Biomolecule Conjugation: Labeling Proteins and Nucleic Acids

The utility of **Cy3.5** lies in its ability to be covalently attached to biomolecules of interest. This is typically achieved through reactive derivatives of the dye that target specific functional groups on proteins or nucleic acids. The two most common derivatives are N-hydroxysuccinimide (NHS) esters for labeling primary amines and maleimides for labeling free sulfhydryl groups.

Amine-Reactive Labeling with **Cy3.5** NHS Ester

Cy3.5 NHS ester is a highly efficient reagent for labeling primary amines ($-\text{NH}_2$) found in proteins (at the N-terminus and on lysine residues) and amine-modified oligonucleotides. The reaction forms a stable amide bond.

Materials:

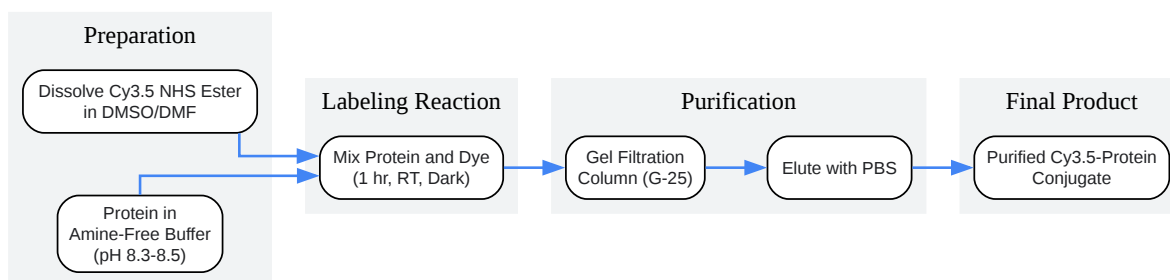
- Antibody (or other protein) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

- **Cy3.5** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Reaction tubes
- Vortexer and centrifuge

Procedure:

- Prepare the Protein Solution:
 - Dissolve the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against an amine-free buffer prior to labeling.
- Prepare the Dye Solution:
 - Allow the vial of **Cy3.5** NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the **Cy3.5** NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
- Calculate the Amount of Dye:
 - The optimal molar ratio of dye to protein for labeling can vary. A common starting point is a 10:1 to 20:1 molar excess of dye.
 - Calculation:
 - $\text{Moles of protein} = (\text{grams of protein}) / (\text{molecular weight of protein in g/mol})$

- Required moles of dye = Molar excess × Moles of protein
- Required volume of dye solution = (Required moles of dye × MW of dye) / (Concentration of dye solution)
- Labeling Reaction:
 - While gently vortexing the protein solution, slowly add the calculated amount of the **Cy3.5** NHS ester solution.
 - Protect the reaction from light by wrapping the tube in aluminum foil.
 - Incubate at room temperature for 1 hour with gentle rotation.
- Purification of the Conjugate:
 - Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
 - Collect the colored fractions corresponding to the labeled protein.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of **Cy3.5** (~581 nm).
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.



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Workflow for NHS Ester Labeling of Proteins with **Cy3.5**.

Sulfhydryl-Reactive Labeling with Cy3.5 Maleimide

Cy3.5 maleimide is used to label free sulfhydryl groups (-SH), which are present in cysteine residues of proteins. This reaction is highly specific and forms a stable thioether bond.

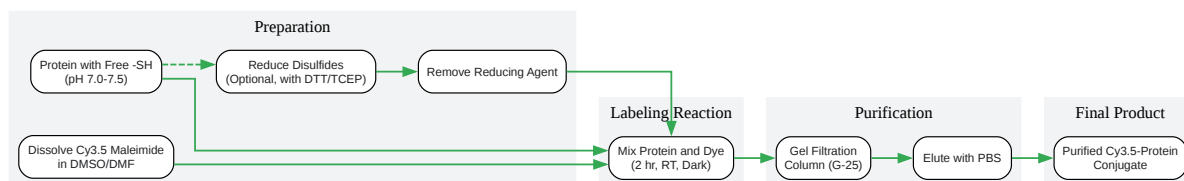
Materials:

- Protein solution containing free sulfhydryl groups
- **Cy3.5** maleimide
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., PBS, pH 7.0-7.5)
- Reducing agent (e.g., DTT or TCEP), if necessary
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare the Protein Solution:

- Dissolve the protein in a reaction buffer at a concentration of 1-5 mg/mL. The buffer should be free of thiol-containing reagents.
- If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a 10-fold molar excess of DTT for 30 minutes at room temperature.
- Crucially, remove the reducing agent (e.g., using a desalting column) before adding the maleimide dye, as it will compete for the dye.
- Prepare the Dye Solution:
 - Prepare a 10 mg/mL stock solution of **Cy3.5** maleimide in anhydrous DMSO or DMF immediately before use.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the **Cy3.5** maleimide solution to the protein solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - Purify the labeled protein from unreacted dye using a gel filtration column as described for NHS ester labeling.
- Characterization and Storage:
 - Characterize the conjugate and store as described for the NHS ester conjugate.



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Workflow for Maleimide Labeling of Proteins with **Cy3.5**.

Key Applications in Molecular Biology

Fluorescence Microscopy

Cy3.5 is an excellent choice for fluorescence microscopy, including immunofluorescence (IF) and fluorescence in situ hybridization (FISH), due to its brightness and photostability.

Materials:

- Cells grown on coverslips or tissue sections on slides
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
- Primary antibody (unlabeled)
- **Cy3.5**-conjugated secondary antibody
- Antifade mounting medium with DAPI

Procedure:

- **Sample Preparation and Fixation:**
 - Rinse cells/tissue briefly in PBS.
 - Fix with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- **Permeabilization (for intracellular targets):**
 - Incubate with permeabilization buffer for 10 minutes at room temperature.
 - Wash three times with PBS.
- **Blocking:**
 - Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- **Primary Antibody Incubation:**
 - Dilute the primary antibody in blocking buffer to its optimal concentration.
 - Incubate the sample with the primary antibody solution overnight at 4°C in a humidified chamber.
- **Washing:**
 - Wash three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:**
 - Dilute the **Cy3.5**-conjugated secondary antibody in blocking buffer.
 - Incubate the sample with the secondary antibody solution for 1 hour at room temperature, protected from light.

- Final Washes and Mounting:
 - Wash three times with PBS for 5 minutes each, protected from light.
 - Mount the coverslip onto a microscope slide using antifade mounting medium containing DAPI for nuclear counterstaining.
- Imaging:
 - Image using a fluorescence microscope equipped with appropriate filters for DAPI and **Cy3.5** (e.g., a TRITC/Cy3 filter set).
 - To optimize signal-to-noise, adjust exposure time and gain settings.[\[9\]](#)

Materials:

- **Cy3.5**-labeled DNA or RNA probe
- Cells or tissue on slides
- Hybridization buffer
- Wash buffers (e.g., SSC buffers of varying stringency)
- Ethanol series (70%, 85%, 100%)
- Antifade mounting medium with DAPI

Procedure:

- Sample Preparation:
 - Fix and permeabilize cells/tissue as required for the specific application.
 - Dehydrate the sample through an ethanol series and air dry.
- Denaturation:
 - Apply the **Cy3.5**-labeled probe in hybridization buffer to the sample.

- Cover with a coverslip and seal.
- Denature the sample and probe by heating on a hot plate (e.g., 75°C for 5 minutes).
- Hybridization:
 - Transfer the slides to a humidified chamber and incubate overnight at a temperature optimized for the probe sequence (e.g., 37°C).
- Post-Hybridization Washes:
 - Carefully remove the coverslip.
 - Perform a series of stringent washes to remove unbound and non-specifically bound probe. This typically involves washes with decreasing concentrations of SSC buffer and increasing temperatures.
- Counterstaining and Mounting:
 - Counterstain the nuclei with DAPI.
 - Mount with antifade mounting medium.
- Imaging:
 - Visualize the specific hybridization signal using a fluorescence microscope with appropriate filter sets.

Flow Cytometry

The bright fluorescence of **Cy3.5** makes it well-suited for flow cytometry, allowing for the identification and quantification of cell populations based on the expression of specific surface or intracellular markers.

Materials:

- Single-cell suspension
- FACS buffer (e.g., PBS with 2% FBS)

- **Cy3.5**-conjugated primary antibody

- FACS tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension and wash with cold FACS buffer.
 - Resuspend the cells to a concentration of 1×10^7 cells/mL.
- Blocking (Optional but Recommended):
 - To prevent non-specific binding to Fc receptors, incubate cells with an Fc block reagent for 10-15 minutes on ice.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into FACS tubes.
 - Add the pre-titrated optimal amount of **Cy3.5**-conjugated antibody.
 - Vortex gently and incubate for 30 minutes on ice in the dark.
- Washing:
 - Add 2 mL of cold FACS buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant.
 - Repeat the wash step.
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of FACS buffer.

- Acquire data on a flow cytometer equipped with a laser that can excite **Cy3.5** (e.g., 561 nm).
- Compensation: When using **Cy3.5** in a multicolor panel, it is crucial to perform compensation to correct for spectral overlap with other fluorophores (e.g., PE).^{[10][11]} Use single-stained controls for each fluorophore to set the compensation matrix.

Förster Resonance Energy Transfer (FRET)

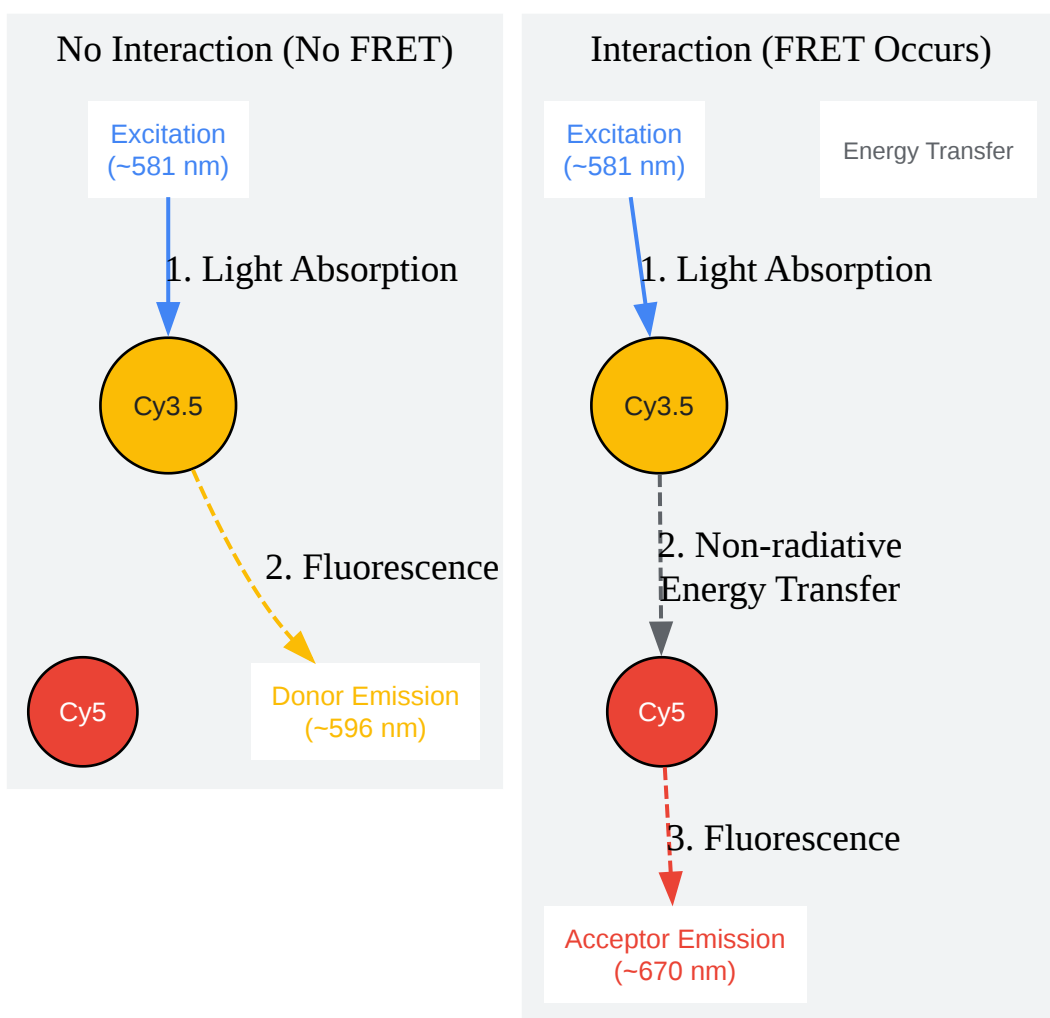
Cy3.5 can serve as an excellent donor fluorophore in FRET-based assays, which are used to study molecular interactions and conformational changes. When paired with a suitable acceptor, such as Cy5, FRET provides a sensitive measure of intermolecular distances on the nanometer scale.^[12]

The efficiency of FRET (E) is highly dependent on the distance (r) between the donor and acceptor, as described by the Förster equation:

$$E = 1 / (1 + (r/R_0)^6)$$

Where R_0 is the Förster distance, the distance at which FRET efficiency is 50%. For the **Cy3.5**-Cy5 pair, the R_0 is approximately 5-6 nm.^[12]

- Labeling: Covalently label one interacting partner with the donor (**Cy3.5**) and the other with the acceptor (Cy5).
- Interaction: Allow the labeled molecules to interact.
- Excitation: Excite the donor fluorophore (**Cy3.5**) at its excitation maximum.
- Detection: Measure the fluorescence emission of both the donor and the acceptor.
- Analysis: An increase in acceptor emission upon donor excitation and a corresponding decrease (quenching) of the donor emission indicates that FRET is occurring. The FRET efficiency can be calculated from these changes in fluorescence intensity.^[13]



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